molecular formula C12H20O2 B149026 2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate CAS No. 58206-95-4

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate

Cat. No. B149026
CAS RN: 58206-95-4
M. Wt: 196.29 g/mol
InChI Key: IGODOXYLBBXFDW-LLVKDONJSA-N
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Description

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate is a chemical compound that belongs to the family of terpenes. It is commonly known as isobornyl acetate and is widely used in the perfume industry due to its pleasant odor.

Scientific Research Applications

Chemical Structure and Properties

  • Andirobin from X. moluccensis :This study focuses on the isolation and structural analysis of a compound closely related to our target molecule. It emphasizes the conformations of the compound's rings and the orientation of its functional groups, which is crucial for understanding the chemical behavior of similar molecules (Jittaniyom et al., 2012).

Chemical Reactions and Synthesis

  • Solvolytic Rearrangement of the 2-(Δ1-cyclopentenyl)ethyl System :This research delves into the solvolytic reactions and rearrangements of a structurally similar compound, providing insights into possible reaction pathways and products for related compounds (Closson & Kwiatkowski, 1965).

  • Situselective α′-acetoxylation of Some α,β-enones by Manganic Acetate Oxidation :This paper explores the acetoxylation reactions of similar cyclic compounds, which is relevant for understanding the chemical reactivity of our target molecule (Williams & Hunter, 1976).

Applications in Synthesis and Characterization

  • Synthesis and Characterization of Polymeric Triphenyltin and Cyclotetrameric Tricyclohexyltin 2-(1H-imidazol-1-yl)acetates :This study is significant for understanding how related compounds can be used in the synthesis of complex polymeric and cyclic structures, which could have various applications in material science and organic synthesis (Gan & Tang, 2011).

  • Synthesis of 4‐Hydroxy‐5‐methyl‐ and 4‐Hydroxy‐6‐methylcyclohexenones by PdII‐Catalyzed Oxidation and Lipase‐Catalyzed Hydrolysis :This research paper discusses the synthesis of methyl-substituted hydroxycyclohexenones, providing valuable insights into the methods and techniques that could potentially be applied to the synthesis and manipulation of our target molecule (Meister et al., 2012).

properties

CAS RN

58206-95-4

Product Name

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate

InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m1/s1

InChI Key

IGODOXYLBBXFDW-LLVKDONJSA-N

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)(C)OC(=O)C

SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C

Other CAS RN

58206-95-4
7785-54-8

Pictograms

Environmental Hazard

Purity

95% min.

synonyms

1S-Terpinyl Acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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